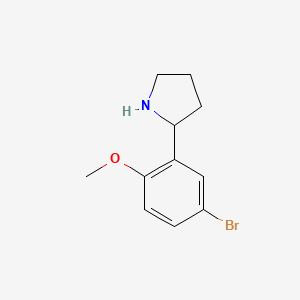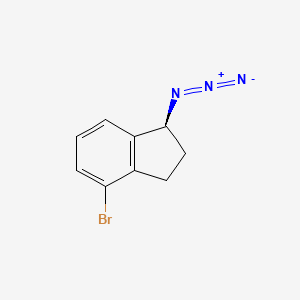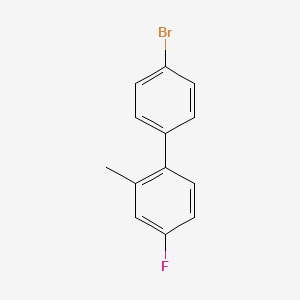
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is an organic compound with the molecular formula C12H12N6. It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its wide range of bioactivities, including anticancer, antitubercular, and kinase inhibition properties . The compound is characterized by its benzene ring substituted with two 1,2,4-triazol-1-ylmethyl groups at the 1 and 4 positions.
Aplicaciones Científicas De Investigación
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of coordination complexes and MOFs.
Biology: Investigated for its potential bioactivities, including anticancer and antitubercular properties.
Medicine: Explored for its kinase inhibition properties, which could be useful in drug development.
Industry: Utilized in the preparation of catalysts, luminescent materials, and fluorescent probes.
Mecanismo De Acción
Target of Action
Similar compounds with triazolyl groups have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms .
Pharmacokinetics
Its predicted properties include a melting point of 163-164 °c, a boiling point of 5127±600 °C, and a density of 132±01 g/cm3 .
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
It is known that the compound is stable under normal temperatures and pressures, and it should be stored at 2-8℃ in a dry, sealed environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene can be synthesized through the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions . The reaction involves the following steps:
- Dissolve hydroquinone and 1H-1,2,4-triazole-1-methanol in a suitable solvent such as dimethylformamide (DMF).
- Add a base, such as potassium carbonate, to the reaction mixture.
- Stir the mixture at room temperature for a specified period.
- Purify the product through crystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with metal ions, such as copper, due to the presence of nitrogen atoms in the triazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used.
Coordination Complex Formation: Metal salts like copper chloride (CuCl2) are used under hydrothermal conditions.
Major Products
Substitution Products: Alkylated derivatives of the compound.
Coordination Complexes: Metal-organic frameworks (MOFs) and coordination polymers (CPs) formed with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(1H-1,2,4-triazol-1-yl)benzene: Similar structure but lacks the methylene bridges.
1,1’-p-Xylylenebis(1H-1,2,4-triazole): Similar structure with different substitution patterns.
Uniqueness
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methylene bridges enhances its ability to form coordination complexes and participate in various chemical reactions .
Propiedades
IUPAC Name |
1-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-2-12(6-18-10-14-8-16-18)4-3-11(1)5-17-9-13-7-15-17/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAUVSLAZIXWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2463793.png)
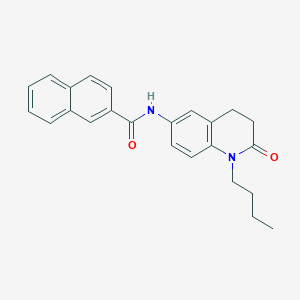
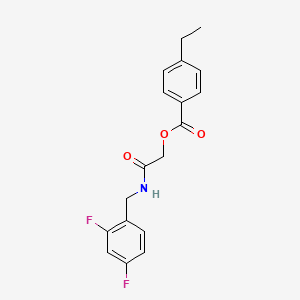
![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)
![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)
![1-(4-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2463798.png)
![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)
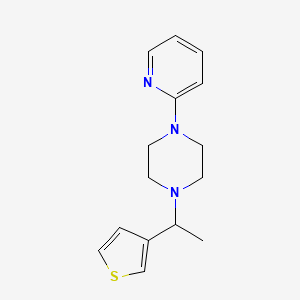
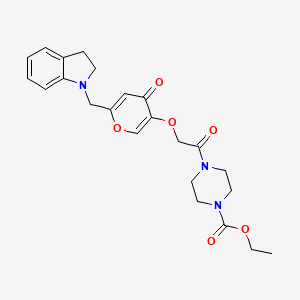
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide](/img/structure/B2463805.png)

